H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH
Overview
Description
The compound H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a peptide composed of twelve amino acids: alanine, aspartic acid, valine, asparagine, valine, leucine, threonine, lysine, alanine, lysine, serine, and glutamine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Mechanism of Action
Target of Action
The primary target of pTH (73-84) (human) is the parathyroid hormone 1 receptor (PTH1R) . This receptor is present at high levels on the cells of bone and kidney . The interaction of pTH (73-84) with PTH1R plays a crucial role in the regulation of serum calcium concentration .
Mode of Action
pTH (73-84) (human) interacts with its target, PTH1R, to regulate the serum calcium concentration. This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . The phosphate mobilized from bone is excreted into the urine by means of the hormone’s influence on renal phosphate handling .
Biochemical Pathways
The binding of pTH (73-84) (human) to PTH1R triggers different biochemical pathways. When Gαs is activated, the signaling path of adenylate cyclase (AC) is switched on, followed by the downstream cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) cascade . These pathways play a significant role in the regulation of calcium and phosphate homeostasis.
Result of Action
The primary result of the action of pTH (73-84) (human) is the regulation of serum calcium concentration. It achieves this by influencing calcium resorption in bone and calcium reabsorption in the kidney . This leads to an increase in serum calcium levels and a decrease in serum phosphate levels .
Biochemical Analysis
Biochemical Properties
The pTH (73-84) (human) fragment interacts with various enzymes, proteins, and other biomolecules in the body. The half-life of pTH (73-84) fragments is longer, ranging from 8.1 to 24.0 minutes . It is released directly from the parathyroid gland in healthy individuals, but proportionally increases relative to total circulating PTH due to bioaccumulation in patients with chronic kidney disease .
Cellular Effects
The full-length PTH plays a crucial role in calcium homeostasis, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The full-length PTH exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the half-life of pTH (73-84) fragments is longer, ranging from 8.1 to 24.0 minutes .
Metabolic Pathways
The full-length PTH is a major regulator of calcium metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like Escherichia coli.
Chemical Reactions Analysis
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted through chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Formation of sulfoxides or sulfone derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Peptides like H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Utilized in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.
Industry: Employed in the production of bioactive compounds and as components in cosmetics and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH: can be compared to other peptides with similar sequences but different amino acid compositions, such as:
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its structure, function, and interactions with other biomolecules. The presence of particular amino acids like glutamine and lysine can influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H96N16O19/c1-24(2)20-33(65-51(85)40(25(3)4)68-48(82)34(21-38(59)74)66-52(86)41(26(5)6)69-49(83)35(22-39(75)76)64-43(77)27(7)57)47(81)70-42(29(9)72)53(87)62-30(14-10-12-18-55)45(79)60-28(8)44(78)61-31(15-11-13-19-56)46(80)67-36(23-71)50(84)63-32(54(88)89)16-17-37(58)73/h24-36,40-42,71-72H,10-23,55-57H2,1-9H3,(H2,58,73)(H2,59,74)(H,60,79)(H,61,78)(H,62,87)(H,63,84)(H,64,77)(H,65,85)(H,66,86)(H,67,80)(H,68,82)(H,69,83)(H,70,81)(H,75,76)(H,88,89)/t27-,28-,29+,30-,31-,32-,33-,34-,35-,36-,40-,41-,42-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLNFZWNZHODHM-IWPBCPHDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H96N16O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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